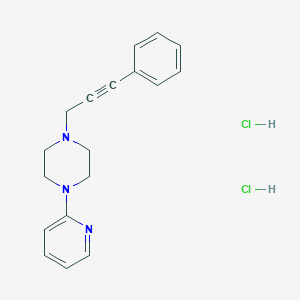
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various research fields. This compound is also known as PAPP, and it is a piperazine derivative that has been synthesized for a wide range of scientific research purposes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride involves the reaction of 2-pyridinylpiperazine with propargyl bromide followed by reaction with phenylacetylene. The resulting product is then reacted with hydrochloric acid to form the dihydrochloride salt.
Starting Materials
2-pyridinylpiperazine, propargyl bromide, phenylacetylene, hydrochloric acid
Reaction
Step 1: React 2-pyridinylpiperazine with propargyl bromide in anhydrous DMF at room temperature to form 1-(2-propynyl)-4-(2-pyridinyl)piperazine., Step 2: Add phenylacetylene to the reaction mixture and heat at 80°C for 24 hours to form 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine., Step 3: Add hydrochloric acid to the reaction mixture and stir at room temperature for 2 hours to form 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride., Step 4: Isolate the product by filtration and wash with water and ethanol.
Mechanism Of Action
The mechanism of action of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride involves the inhibition of MAO-B enzyme activity. This leads to an increase in the levels of dopamine and serotonin in the brain, which are important neurotransmitters that are involved in regulating mood, behavior, and cognition. The inhibition of MAO-B also leads to a reduction in the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride have been extensively studied in various experimental models. It has been found to have neuroprotective effects, as it reduces the production of reactive oxygen species and protects neurons from oxidative damage. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a valuable tool for studying the role of this enzyme in various neurological disorders. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the research on 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride. One direction is to study its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and Alzheimer's disease. Another direction is to develop more potent and selective MAO-B inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Scientific Research Applications
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride has been widely used in various scientific research fields. It has been found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This compound has been used to study the role of MAO-B in various neurological disorders such as Parkinson's disease, depression, and Alzheimer's disease.
properties
IUPAC Name |
1-(3-phenylprop-2-ynyl)-4-pyridin-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3.2ClH/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;;/h1-5,7-8,10-11H,12-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXASDDUDMZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2620026.png)
![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)
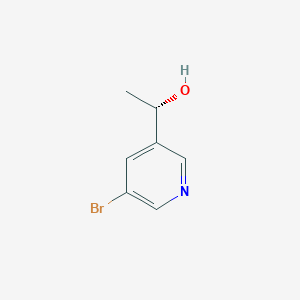
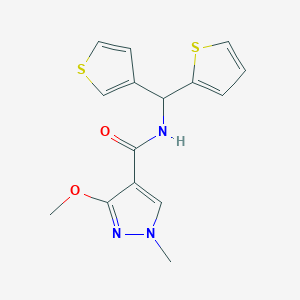
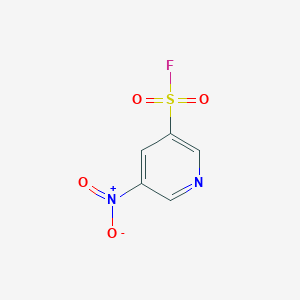
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2620033.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2620034.png)
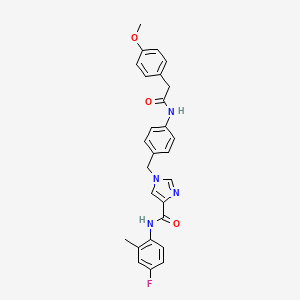
![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2620038.png)
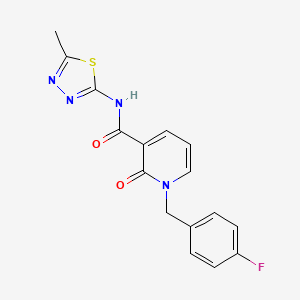
![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)
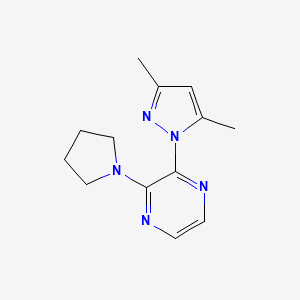
![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)